molecular formula C19H24N8 B6457931 6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2548984-14-9

6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6457931
CAS No.: 2548984-14-9
M. Wt: 364.4 g/mol
InChI Key: MPAYWVPZQFJIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS: 2549028-12-6) is a purine derivative featuring a 9-methyl group and a piperazine ring substituted with a 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl moiety. Its molecular formula is C₁₉H₂₂N₆, with a molecular weight of 334.42 g/mol .

Properties

IUPAC Name

6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-12-13(2)23-16(14-4-5-14)24-17(12)26-6-8-27(9-7-26)19-15-18(20-10-21-19)25(3)11-22-15/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAYWVPZQFJIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a compound that exhibits significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article reviews its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a purine base linked to a piperazine moiety and a pyrimidine derivative. Its molecular formula is C21H23N5C_{21}H_{23}N_5 with a molecular weight of approximately 377.448 g/mol. The structural components contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized as follows:

  • Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research indicates that derivatives with similar structures exhibit antibacterial and antifungal activities, possibly through the inhibition of nucleic acid synthesis or protein synthesis.
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Targeting Kinases : Compounds with purine-like structures often inhibit specific kinases involved in cell signaling pathways.
  • Interference with Nucleic Acid Metabolism : By mimicking nucleobases, it can disrupt DNA and RNA synthesis.
  • Protein Interaction : Binding to various proteins can alter their function, leading to downstream effects on cellular processes.

Case Studies

Several studies have investigated the biological activity of this compound or similar derivatives:

Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of a related purine derivative in vitro against human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analysis.

Study 2: Antimicrobial Effects

In another investigation, the antimicrobial properties were assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Rapid absorption was noted in animal models, achieving peak plasma concentrations within 1 hour post-administration.
  • Distribution : High tissue distribution was observed, particularly in liver and kidney tissues.
  • Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion accounts for the majority of elimination from the body.

Data Table: Biological Activities

Activity TypeSpecific EffectReference Source
AntitumorInhibition of cancer cell proliferation
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionInhibition of key metabolic enzymes

Comparison with Similar Compounds

The structural analogs of this compound share a common 6-piperazin-1-yl-purine core but differ in substituents on the piperazine ring and purine base. Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects.

Structural and Physicochemical Properties

Table 1: Key Parameters of 6-Piperazin-1-yl-Purine Derivatives
Compound Name / Substituent (Piperazine Ring) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) HPLC Purity (%) Reference
Target Compound : 6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine C₁₉H₂₂N₆ 334.42 N/A N/A
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-9H-purine (35) C₂₈H₂₈Cl₂N₆O 523.5 (M+1) 194–195 >99
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(tetrahydro-2H-pyran-4-ylcarbonyl)piperazin-1-yl]-9H-purine (37) C₂₈H₂₈Cl₂N₆O₂ 537.3 (M+1) 71–72 >99
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-{4-[(2-methoxyethyl)sulfonyl]piperazin-1-yl}-9H-purine (17) C₂₅H₂₅Cl₂N₆O₃S 547.3 (M+1) 180–183 99
9-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine C₂₀H₂₆N₈OS 426.54 N/A N/A
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(butylsulfonyl)piperazin-1-yl]-9H-purine (15) C₂₄H₂₅Cl₂N₆O₂S 545.4 (M+1) 182–184 97
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-{4-[(pyrrolidin-1-yl)carbonyl]piperazin-1-yl}-9H-purine (48) C₂₆H₂₄Cl₂N₈O 522.2 (M+1) 200–201 >99
Key Observations:

Substituent Diversity :

  • The target compound’s 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl group distinguishes it from analogs with acyl (e.g., 35), sulfonyl (e.g., 17), or heterocyclic (e.g., 48) substituents. These groups influence electronic, steric, and solubility profiles.
  • Sulfonyl-containing derivatives (e.g., 15, 17) exhibit higher molecular weights (~545–547 g/mol) compared to the target compound (334.42 g/mol), likely due to bulkier substituents .

Thermal Stability :

  • Melting points vary widely: analogs with rigid substituents (e.g., 35, 48) show higher melting points (>190°C), while flexible groups (e.g., 37) result in lower melting points (~71°C) .

Synthetic Yield and Purity :

  • Yields for analogs range from 9% (compound 32) to 79% (compound 34), influenced by steric hindrance and reaction conditions .
  • All compounds exhibit >95% HPLC purity, indicating robust synthetic protocols .

Pharmacological Implications

  • Cyclopropyl and Dimethyl Groups : The target compound’s pyrimidine substituents may enhance metabolic stability due to the cyclopropane ring’s resistance to oxidative metabolism .
  • Sulfonyl vs. Acyl Groups : Sulfonyl-containing derivatives (e.g., 15, 17) could improve aqueous solubility and membrane permeability compared to acylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.